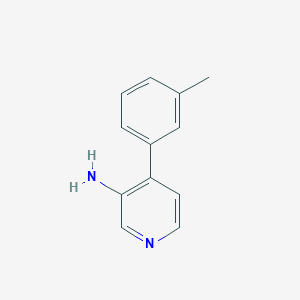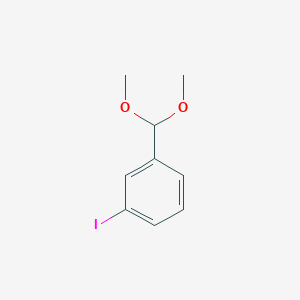
Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate: is a chemical compound with the following properties:
Chemical Formula: CHFO
Molecular Weight: 260.21 g/mol
CAS Number: 1151240-88-8
Preparation Methods
Synthetic Routes: The synthesis of this compound involves esterification and subsequent keto-enol tautomerization. Here’s a simplified synthetic route:
Esterification: Ethyl 3-oxobutanoate reacts with 2,4,5-trifluorobenzoyl chloride in the presence of a base (such as pyridine) to form the desired ester.
Keto-Enol Tautomerization: The ester undergoes keto-enol tautomerization, resulting in the final product.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Reactions:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the keto group yields the alcohol derivative.
Substitution: The trifluorophenyl group can undergo substitution reactions.
Hydrolysis: Acidic or basic hydrolysis conditions.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
- Hydrolysis: Ethyl 3-hydroxy-4-(2,3,4-trifluorophenyl)butanoate
- Reduction: Ethyl 3-hydroxy-4-(2,3,4-trifluorophenyl)butanoate (alcohol derivative)
Scientific Research Applications
This compound finds applications in:
Medicine: As a potential drug intermediate or building block.
Chemical Synthesis: For creating more complex molecules.
Biocatalysis: Enzymatic transformations using this compound as a substrate.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Properties
Molecular Formula |
C12H11F3O3 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-10(17)6-8(16)5-7-3-4-9(13)12(15)11(7)14/h3-4H,2,5-6H2,1H3 |
InChI Key |
GWHHWSWUYXNBKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)







![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)




